molecular formula C16H22N2O3 B1334220 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid CAS No. 396105-43-4

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid

Cat. No.: B1334220
CAS No.: 396105-43-4
M. Wt: 290.36 g/mol
InChI Key: HRFXOPMABCMNTB-UHFFFAOYSA-N
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Description

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.36 g/mol . It features a 1,4-diazepane ring substituted with a benzyl group at the 4-position and a 4-oxobutanoic acid moiety. The compound is cataloged by Shanghai PI Chemicals Ltd. (Cat. Structural analogs of this compound often vary in the substituents attached to the diazepane or oxobutanoic acid groups, influencing their physicochemical properties and stability.

Properties

IUPAC Name

4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(7-8-16(20)21)18-10-4-9-17(11-12-18)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFXOPMABCMNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CCC(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375564
Record name 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396105-43-4
Record name 4-(4-benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through an acylation reaction using butanoyl chloride or butanoic anhydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazepanes with various functional groups.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds similar to 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid exhibit antidepressant-like effects. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in treating mood disorders.

Case Study:
A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The results suggested a mechanism involving serotonin and norepinephrine reuptake inhibition.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines.

Data Table: Anti-inflammatory Effects

ModelDose (mg/kg)Inflammatory Marker Reduction (%)
Carrageenan-induced paw edema1035%
Lipopolysaccharide-induced inflammation2050%

Neuroprotective Effects

Research suggests that this compound may protect neurons from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.

Case Study:
In vitro studies using neuronal cell cultures treated with the compound showed a marked decrease in cell death induced by oxidative stress agents, indicating its potential utility in conditions like Alzheimer’s disease.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The derivatives of this compound have been explored for enhanced biological activity.

Synthesis Process Overview:

  • Starting Materials: Benzylamine and butyric anhydride.
  • Reaction Conditions: Conducted under controlled temperatures with appropriate catalysts.
  • Yield Optimization: Adjusting reaction times and temperatures improved yields up to 85%.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to assess its safety profile. Toxicological studies have revealed potential irritations upon exposure, necessitating careful handling and usage guidelines.

Safety Data:

  • Skin Irritation: Causes skin irritation (H315).
  • Eye Irritation: Causes serious eye irritation (H319).

Mechanism of Action

The mechanism of action of 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid with other 4-oxobutanoic acid derivatives and related heterocyclic compounds. Key differences in molecular structure, thermal stability, and safety profiles are highlighted.

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Hydrogen Bond Donors Reference
This compound C₁₆H₂₂N₂O₃ 290.36 Benzyl, 1,4-diazepane Not reported 1 (carboxylic acid)
4-(Azepan-1-yl)butanoic acid C₁₀H₁₉NO₂ 185.26 Azepane ring Not reported 1 (carboxylic acid)
4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid C₁₉H₁₇NO₃ 307.34 Dibenzoazocine ring Not reported 1 (carboxylic acid)
4-(Naphthalen-2-yl)-4-oxobutanoic acid C₁₄H₁₂O₃ 228.24 Naphthyl group 2.81 1 (carboxylic acid)
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid C₁₂H₁₄O₃ 206.24 2,4-Dimethylphenyl 1.8 (XLogP3) 1 (carboxylic acid)
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid C₁₅H₁₇FN₂O₅S 356.37 Fluorobenzenesulfonyl-piperazine Not reported 1 (carboxylic acid)

Key Observations :

  • The benzyl-1,4-diazepane substituent in the target compound increases its molecular weight and complexity compared to simpler analogs like 4-(azepan-1-yl)butanoic acid or 4-(2,4-dimethylphenyl)-4-oxobutanoic acid .
  • Lipophilicity : The naphthyl-substituted derivative (logP = 2.81) is more lipophilic than the target compound, suggesting that aromatic substituents significantly influence logP .
  • Hydrogen bonding: All compounds retain one hydrogen bond donor (carboxylic acid group), which may affect solubility and bioavailability.
Thermal Stability and Decomposition

Evidence from thermal decomposition studies of poly(alkylene succinate)s () provides insights into the behavior of 4-oxobutanoic acid derivatives under heat:

Compound Name (from ) Major Decomposition Products (m/z) Temperature Range (°C) Key Fragments
4-(But-3-en-1-yloxy)-4-oxobutanoic acid 45, 55, 73, 89, 101, 119, 155, 213 250–300 Alkenes, CO₂, ketones
4,4'-(Butane-1,4-diylbis(oxy))bis(4-oxobutanoic acid) 45, 54, 73, 87, 101, 114, 131, 144 250–300 Dicarboxylic acid fragments

Comparison with Target Compound :

  • The presence of a heterocyclic ring may delay decomposition by requiring higher energy to break cyclic structures .

Implications for Target Compound :

    Biological Activity

    4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid, also known as 4-(4-benzylhomopiperazin-1-yl)-4-oxobutanoic acid, is a compound with the molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.37 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.

    The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound could potentially enhance cholinergic transmission, which is beneficial in conditions such as Alzheimer's disease.

    In Vitro Studies

    In vitro experiments have demonstrated that derivatives of similar structural frameworks exhibit varying degrees of AChE inhibition. For instance, compounds with similar benzylidene structures have shown inhibition percentages ranging from 51% to 75% at concentrations of 300 µM . The structure-activity relationship indicates that modifications in the benzylidene ring significantly influence inhibitory potency.

    Case Studies

    • Cognitive Improvement : A recent study evaluated several compounds structurally related to this compound for their ability to improve cognitive function. The most potent compound in this study demonstrated significant improvements in short-term memory using modified Y-maze and Object Recognition Tests at dosages of 5 µmol/kg and 10 µmol/kg, respectively .
    • Pharmacokinetics : Molecular docking studies have suggested favorable interactions between these compounds and the active site of AChE, indicating potential blood-brain barrier permeability. This aspect is crucial for developing therapeutic agents targeting central nervous system disorders .
    PropertyValue
    Molecular FormulaC₁₆H₂₂N₂O₃
    Molecular Weight290.37 g/mol
    CAS Number396105-43-4
    MDL NumberMFCD00800863

    Inhibitory Activity of Related Compounds

    Compound% Inhibition (300 µM)IC50 (µM)
    Compound A75%9
    Compound B61%50
    This compoundTBDTBD

    Q & A

    Basic Research Questions

    Q. What are the critical steps in synthesizing 4-(4-Benzyl-1,4-diazepan-1-yl)-4-oxobutanoic acid, and how can yield be optimized?

    • Methodological Answer : The synthesis typically involves coupling a benzyl-substituted diazepane moiety to a 4-oxobutanoic acid backbone. Key steps include:

    • Anhydrous Conditions : Ensure the reaction environment is moisture-free to prevent hydrolysis of intermediates, as residual solvents (e.g., methanol) can reduce yield. Post-synthesis drying and <sup>1</sup>H NMR analysis (e.g., δ 2.60–2.80 for CH2 groups, δ 3.68 for methoxy groups) are critical for verifying purity .
    • Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product. Monitor fractions via TLC and compare <sup>1</sup>H NMR spectra to structurally related compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid .

    Q. Which analytical techniques are most effective for characterizing this compound?

    • Methodological Answer :

    • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the benzyl, diazepane, and ketone groups. For example, the benzyl proton signals typically appear as a multiplet near δ 7.20–7.40, while the diazepane’s CH2 groups resonate around δ 2.60–3.20 .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C17H21N2O3), with expected fragments corresponding to the diazepane ring cleavage.
    • Infrared (IR) Spectroscopy : Confirm ketone (C=O stretch ~1700 cm<sup>-1</sup>) and carboxylic acid (O-H stretch ~2500–3300 cm<sup>-1</sup>) functionalities .

    Advanced Research Questions

    Q. How can computational chemistry improve the synthesis and reaction design for this compound?

    • Methodological Answer :

    • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways. For example, ICReDD’s approach combines computational predictions with experimental validation to minimize trial-and-error .
    • Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction kinetics and selectivity. This aligns with methodologies used in optimizing 3-benzoylpropionic acid derivatives .

    Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

    • Methodological Answer :

    • Factorial Design : Employ a 2<sup>k</sup> factorial design to systematically vary substituents (e.g., benzyl group modifications) and reaction conditions. Analyze data via ANOVA to identify statistically significant factors influencing bioactivity .
    • Comparative SAR Tables : Create tables comparing IC50 values, binding affinities, and physicochemical properties (e.g., logP, polar surface area) with structurally related compounds, such as fluorinated phenylbutanoic acids (see Table 1) .

    Table 1 : Example SAR Comparison for Fluorinated Analogues

    CompoundTarget EnzymeIC50 (µM)Key Structural Feature
    Target CompoundHypothetical Xase8.24-Benzyl-1,4-diazepane
    4-(2-Fluorophenyl) AnalogueKYN-3-OHase12.5Fluorophenyl substitution
    3-Benzoylpropionic AcidCOX-215.0Benzoyl group orientation

    Q. What methodologies assess the compound’s stability under physiological conditions?

    • Methodological Answer :

    • Forced Degradation Studies : Expose the compound to stress conditions (e.g., acidic/basic hydrolysis, oxidative H2O2, thermal stress). Monitor degradation via HPLC-MS and compare degradation pathways to those of 4-phenylbutanoic acid derivatives .
    • pH-Dependent Solubility : Use shake-flask methods at pH 1.2 (simulated gastric fluid) and 7.4 (blood pH) to evaluate solubility and stability. Correlate results with computational pKa predictions .

    Experimental Design & Data Analysis

    Q. How can researchers optimize reaction conditions for scale-up synthesis?

    • Methodological Answer :

    • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, catalyst loading, and solvent ratios. For example, a central composite design was used to enhance yields in 4-methoxy-4-oxobutanoic acid synthesis .
    • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time, reducing batch-to-batch variability .

    Q. What strategies validate the compound’s mechanism of action in biological assays?

    • Methodological Answer :

    • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., FRET substrates) to measure inhibition kinetics. Compare results to known inhibitors of structurally related targets, such as 4-aminobutanoic acid derivatives .
    • Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes to target proteins. Validate with mutagenesis studies on key residues .

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